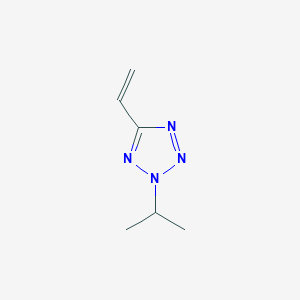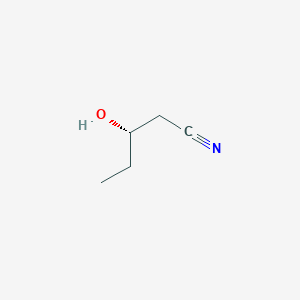
1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium salt derived from imidazole. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its stability and versatility, making it a valuable component in various chemical and industrial applications.
Méthodes De Préparation
The synthesis of 1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 2,3,4,5-tetramethylimidazole with ethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures to facilitate the formation of the quaternary ammonium salt .
Industrial production methods often employ continuous flow reactors to enhance the efficiency and yield of the synthesis. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to a more consistent product quality .
Analyse Des Réactions Chimiques
1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.
Applications De Recherche Scientifique
1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The compound can disrupt the function of enzymes by binding to their active sites, thereby inhibiting their catalytic activity. Additionally, it can interact with cellular membranes, leading to increased permeability and potential cell death .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride include:
1,3-Dimethylimidazolium chloride: This compound has a similar structure but lacks the ethyl group, resulting in different reactivity and applications.
1-Butyl-3-methylimidazolium chloride: The presence of a butyl group instead of an ethyl group alters its physical properties and makes it more suitable for use in ionic liquids.
1,2,4,5-Tetramethylimidazolium chloride: This compound has a different substitution pattern on the imidazole ring, leading to variations in its chemical behavior and applications
This compound stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
195440-30-3 |
|---|---|
Formule moléculaire |
C9H19ClN2 |
Poids moléculaire |
190.71 g/mol |
Nom IUPAC |
1-ethyl-2,3,4,5-tetramethyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C9H18N2.ClH/c1-6-11-8(3)7(2)10(5)9(11)4;/h9H,6H2,1-5H3;1H |
Clé InChI |
VILIIPCHCNFVDC-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+]1C(N(C(=C1C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)](/img/structure/B12560945.png)






![2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol](/img/structure/B12560988.png)


